N-[(2E,5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Description
N-[(2E,5Z)-5-(8-Ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a hybrid molecule featuring a pyrroloquinoline scaffold fused with a thiazolidinone moiety. Its synthesis involves reacting 8-ethoxy-4,4,6-trimethyl-pyrrolo[3,2,1-ij]quinoline-1,2-dione with 2-thioxothiazolidin-4-one derivatives in glacial acetic acid with sodium acetate . Key structural attributes include:
- Pyrroloquinoline core: Substituted with ethoxy, methyl, and oxo groups at positions 8, 4/4/6, and 2, respectively.
- Thiazolidinone moiety: A 4-oxo-1,3-thiazolidin-2-ylidene group conjugated to the pyrroloquinoline via a ylidene linkage.
Analytical characterization includes HPLC-HRMS-ESI (high-resolution mass spectrometry), $ ^1H $ and $ ^{13}C $ NMR, and melting point determination .
Properties
Molecular Formula |
C21H21N3O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(5Z)-5-(6-ethoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-4-oxo-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H21N3O4S/c1-6-28-12-7-13-10(2)9-21(4,5)24-16(13)14(8-12)15(19(24)27)17-18(26)23-20(29-17)22-11(3)25/h7-9H,6H2,1-5H3,(H,22,23,25,26)/b17-15- |
InChI Key |
CDYYSXHMVLDMTC-ICFOKQHNSA-N |
Isomeric SMILES |
CCOC1=CC2=C3C(=C1)/C(=C/4\C(=O)N=C(S4)NC(=O)C)/C(=O)N3C(C=C2C)(C)C |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=C4C(=O)N=C(S4)NC(=O)C)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrroloquinoline core, followed by the introduction of the thiazolidine ring through cyclization reactions. Key steps include:
Formation of the Pyrroloquinoline Core: This can be achieved through a condensation reaction between an appropriate quinoline derivative and an ethoxy-substituted aldehyde.
Cyclization to Form the Thiazolidine Ring: The intermediate product undergoes cyclization with a thioamide to form the thiazolidine ring.
Final Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2E,5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized using multi-step synthetic routes that involve the formation of key intermediates. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have confirmed the structure of the compound. For example, the synthesis of related thiazolidinone derivatives has been reported to yield compounds with significant biological activity .
Anticancer Properties
N-[(2E,5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has been evaluated for its anticancer properties. Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 and HCT116. The IC50 values were found to be within a promising range compared to standard chemotherapeutic agents .
Anti-inflammatory Activity
Molecular docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its potential use in treating inflammatory diseases .
Potential Applications in Drug Development
Given its promising biological activities:
- Drug Design : The unique structural features of this compound make it an attractive candidate for further optimization in drug design. Structure–activity relationship (SAR) studies can be conducted to enhance its potency and selectivity against specific targets .
Clinical Trials
Conducting preclinical and clinical trials to evaluate safety profiles and therapeutic efficacy.
Formulation Development
Exploring various formulation strategies to improve bioavailability and targeted delivery of the compound.
Mechanism of Action
The mechanism by which N-[(2E,5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide exerts its effects depends on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors, either by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Differences and Implications
Substituent Effects on Molecular Properties
- Aromatic Substituents (e.g., Benzylidene, Methoxyphenyl) : Improve π-π stacking interactions but may reduce solubility .
- Alkyl Chains (e.g., Ethoxy, Methyl) : The target’s ethoxy group enhances solubility compared to halogenated analogues .
Spectroscopic Signatures
Three-Dimensional Similarity and Functional Relevance
and highlight shape similarity (ST) and feature similarity (CT) metrics for molecular comparison:
- The target’s planar pyrroloquinoline-thiazolidinone system likely achieves ST > 0.8 with analogues sharing fused bicyclic cores.
- CT scores depend on functional group orientation; the ethoxy and acetamide groups may align with hydrogen-bond donors/acceptors in biological targets .
- Combined ComboT scores for the target vs. benzylidene-thiazolidinones () could be lower due to divergent side-chain features.
Biological Activity
N-[(2E,5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a complex organic compound with potential therapeutic applications. Its structural features suggest a diverse range of biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds containing thiazolidine and pyrrole moieties have shown to inhibit cell proliferation in various cancer cell lines. Studies have reported IC50 values in the low micromolar range for related compounds against leukemia and melanoma cell lines .
2. Antioxidant Properties
Compounds with thiazolidine structures are known for their antioxidant capabilities. These properties are crucial for protecting cells from oxidative stress and may contribute to the compound's overall therapeutic potential .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression. For example, it has been suggested that similar compounds can act as inhibitors of MEK/ERK pathways, which are vital in many cancers .
Case Studies
Several studies have explored the biological activity of related compounds:
Study 1: Anticancer Efficacy
A study on a related thiazolidine derivative showed promising results in inhibiting the growth of human cancer cell lines. The compound demonstrated a dose-dependent effect with an IC50 value of approximately 15 µM against breast cancer cells .
Study 2: Antioxidant Activity Assessment
Another study assessed the antioxidant activity of synthesized compounds similar to N-[(2E,5Z)-...]. It was found that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, indicating their potential use in oxidative stress-related conditions .
Data Tables
Here is a summary table of relevant biological activities and findings:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
